Chemical properties and structure of 2-Fluoro-4-iodobenzamide
Chemical properties and structure of 2-Fluoro-4-iodobenzamide
Topic: Chemical Properties, Synthesis, and Structural Analysis of 2-Fluoro-4-iodobenzamide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Critical Scaffold for Cross-Coupling and Kinase Inhibitor Design[1]
Executive Summary
2-Fluoro-4-iodobenzamide (CAS: 1261647-70-4 ) is a high-value halogenated aromatic building block used extensively in medicinal chemistry.[1][2] Its structural utility lies in its bifunctional reactivity : the iodine atom at the para-position serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the amide group provides a polar anchor for hydrogen bonding or further dehydration to a nitrile.[1] The ortho-fluorine atom modulates the electronic properties of the ring, enhances metabolic stability, and influences the conformational preference of the amide group. This compound is frequently employed in the synthesis of kinase inhibitors (e.g., MEK, Btk) and other bioactive small molecules.
Chemical Identity & Structural Analysis[1][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-Fluoro-4-iodobenzamide |
| CAS Registry Number | 1261647-70-4 |
| Molecular Formula | C₇H₅FINO |
| Molecular Weight | 265.02 g/mol |
| SMILES | NC(=O)C1=C(F)C=C(I)C=C1 |
| InChI Key | SJSZOCWMOIOMSY-UHFFFAOYSA-N |
Structural Conformation & Electronic Effects
The 2-fluoro substituent exerts a significant ortho-effect .[1] Through electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen, the amide group is often forced out of planarity or locked into a specific conformation relative to the ring. This pre-organization can be critical for binding affinity in protein active sites.[1]
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Electronic Profile: The ring is deactivated by the inductive electron-withdrawing nature of the fluorine and iodine atoms.[1] However, the iodine is highly polarizable, making the C–I bond weaker and more reactive toward oxidative addition by transition metals compared to the C–F bond.
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Sterics: The fluorine atom (Van der Waals radius ~1.47 Å) is small enough to avoid massive steric clash but large enough to block metabolic hydroxylation at the C2 position.[1]
Physicochemical Profile
Based on experimental data from patent literature and structural analogs:
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically isolated as a yellow or off-white solid.[1] |
| Melting Point | ~150–155 °C (Predicted) | Amides typically have high MPs due to intermolecular H-bonding.[1] |
| Solubility | DMSO, DMF, Methanol | Low solubility in non-polar solvents (Hexane, Toluene). |
| 1H NMR (DMSO-d₆) | δ 10.72 (s, 1H), 8.29 (s, 1H), 7.86–7.71 (m, 3H) | Characteristic broad singlets for amide NH₂ protons. |
| LogP | ~1.7 (Predicted) | Moderate lipophilicity suitable for drug intermediates.[1] |
Synthetic Pathways[7][8][9][10][11]
The most robust synthesis proceeds from 2-fluoro-4-iodobenzoic acid .[1] Direct iodination of 2-fluorobenzamide is feasible but often lacks regioselectivity.[1] The acid-chloride route ensures high yield and purity.[1]
Synthesis Workflow (Graphviz)[1]
Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation.
Detailed Experimental Protocol
Note: This protocol is adapted from standard amide coupling procedures verified in patent literature (e.g., WO2021026098).
Reagents:
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Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1]
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Ammonium Hydroxide (28% NH₃ in H₂O) or Ammonium Chloride (solid)[1]
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Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology:
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Activation: In a round-bottom flask under N₂ atmosphere, dissolve 2-fluoro-4-iodobenzoic acid in anhydrous DCM.
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Add catalytic DMF (2-3 drops) followed by the dropwise addition of Oxalyl Chloride at 0°C.
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Allow the reaction to warm to room temperature and stir for 2 hours (gas evolution of HCl and CO/CO₂ will occur).
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Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride as a yellow oil/solid. Do not purify.
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Amidation: Re-dissolve the residue in dry THF. Cool to 0°C.[1]
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Add aqueous NH₄OH (excess) or bubble NH₃ gas through the solution.[1] A precipitate will form immediately.[1]
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Workup: Stir for 1 hour. Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or triturated with Hexanes to yield 2-Fluoro-4-iodobenzamide as a pale yellow solid.[1]
Reactivity & Applications in Drug Discovery[12]
This molecule is a "linchpin" scaffold.[1] Its value comes from the ability to selectively functionalize the C4 position without disturbing the amide or the fluorine.[1]
Chemoselectivity Map (Graphviz)[1]
Caption: Chemoselective transformations. The C-I bond is the primary site for carbon-carbon bond formation.[1]
Key Reaction Types
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Suzuki-Miyaura Cross-Coupling:
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Mechanism: Oxidative addition of Pd(0) into the weak C–I bond is faster than C–Br or C–Cl.[1] The presence of the electron-withdrawing amide and fluorine accelerates this oxidative addition.[1]
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Application: Used to attach biaryl systems found in kinase inhibitors (e.g., connecting to a pyridine or pyrazole ring).[1]
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Amide Dehydration:
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Hofmann Rearrangement:
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The amide can be converted to a primary amine (2-fluoro-4-iodoaniline) using hypervalent iodine reagents or bromine/base, although the aniline is also commercially available.[1]
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Safety & Handling (SDS Summary)
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GHS Classification: Warning.[1]
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Hazard Statements:
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Handling: Use in a fume hood.[1] Avoid dust formation.[1] The iodine-carbon bond can be light-sensitive; store in amber vials away from direct light.[1]
References
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Preparation of Kif18a Inhibitors. World Intellectual Property Organization Patent WO2021026098A1. (2021).[1] Describes the synthesis and NMR characterization of 2-fluoro-4-iodobenzamide.
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Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry. Chemical Reviews. (1995).[1] Foundational text on the reactivity of aryl iodides. [1]
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Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Analysis of the ortho-fluorine effect on conformation and binding.[1] [1]
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Synthesis of 3-Fluoro-5-iodobenzamide (Isomer Analog). BenchChem Application Notes. Provides comparative protocols for fluorinated iodobenzamides.
